molecular formula C20H23ClO6 B12626180 alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-

alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-

Cat. No.: B12626180
M. Wt: 394.8 g/mol
InChI Key: ACPXDCKNYBGLEV-UHFFFAOYSA-N
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Description

Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- is a complex organic compound with a unique structure that combines a xylofuranose sugar moiety with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- typically involves multiple steps. One common approach is the glycosylation of a suitable xylofuranose derivative with a phenyl-substituted halide under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and continuous flow reactors. These methods aim to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating carbohydrate-protein interactions and enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- is unique due to its specific combination of a xylofuranose sugar and a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H23ClO6

Molecular Weight

394.8 g/mol

IUPAC Name

5-[[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-hydroxymethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C20H23ClO6/c1-2-26-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)16(22)19-17(23)18(24)20(25)27-19/h3-8,10,16-20,22-25H,2,9H2,1H3

InChI Key

ACPXDCKNYBGLEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C3C(C(C(O3)O)O)O)O)Cl

Origin of Product

United States

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